4-Nitrothiophene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3NO3S |
|---|---|
Molecular Weight |
157.15 g/mol |
IUPAC Name |
4-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3NO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H |
InChI Key |
KBCAIPIBEOQNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Significance of Nitrothiophene Derivatives in Heterocyclic Chemistry Research
Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, and its derivatives are cornerstones in the field of heterocyclic chemistry. nih.govrroij.com These compounds are not merely structural curiosities; they are integral components in a vast array of biologically active molecules and advanced materials. cognizancejournal.commdpi.com The introduction of a nitro group onto the thiophene ring, creating nitrothiophene derivatives, significantly alters the electronic properties of the molecule, making it more electron-deficient. ontosight.ai This modification enhances the reactivity and biological potential of these compounds. mdpi.com
Nitrothiophenes are recognized as important pharmacophores, meaning they are key structural features responsible for a drug's biological activity. nih.gov They are found in pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. cognizancejournal.comontosight.ai The position of the nitro group on the thiophene ring can have a significant impact on the compound's biological activity. nih.gov For instance, some nitrothiophene derivatives are thought to exert their biological effects through mechanisms like nucleophilic attack by intracellular thiols or the formation of Meisenheimer complexes. researchgate.net The versatility of nitrothiophenes makes them attractive targets for medicinal chemists and researchers developing new therapeutic agents. cognizancejournal.comnih.gov
Beyond their medicinal applications, thiophene derivatives are crucial in materials science. They are used in the development of organic semiconductors, conducting polymers, and dyes for organic solar cells and light-emitting diodes. ontosight.ainih.gov The unique electronic characteristics of the thiophene ring, further modulated by substituents like the nitro group, are key to their function in these advanced materials. nih.gov
Overview of Carbaldehyde Functionality in Advanced Organic Synthetic Protocols
The carbaldehyde, or aldehyde, functional group (R-CHO) is a highly reactive and versatile entity in organic synthesis. chemistrytalk.orgwikipedia.orgmedium.com Its structure, featuring a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain, makes it a pivotal component in the construction of complex organic molecules. chemistrytalk.orgmedium.com The polarized nature of the carbonyl group renders the carbon atom electrophilic and susceptible to nucleophilic attack, a fundamental principle underlying many important chemical transformations. ontosight.aincert.nic.in
Aldehydes participate in a wide array of reactions, including:
Nucleophilic Addition: This is a cornerstone reaction where nucleophiles add to the carbonyl carbon. wikipedia.orgncert.nic.in This process is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of alcohols, cyanohydrins, and other functional groups. wikipedia.org
Oxidation and Reduction: Aldehydes can be readily oxidized to form carboxylic acids or reduced to primary alcohols, providing pathways to different classes of organic compounds. medium.com
Condensation Reactions: Aldol (B89426) condensation, for example, involves the reaction of aldehydes (or ketones) to form β-hydroxy aldehydes or ketones, a powerful tool for carbon-carbon bond formation. ncert.nic.in
The reactivity of an aldehyde can be influenced by its molecular environment. For instance, the position of the aldehyde group on an aromatic ring can affect the course of certain reactions. ontosight.ai In advanced synthetic protocols, the aldehyde group can also serve as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds to construct diverse carbocycles and heterocycles. ontosight.ai This level of control is crucial for the efficient synthesis of complex target molecules. ontosight.ai The widespread use of aldehydes in the synthesis of pharmaceuticals, fragrances, and polymers underscores their importance in both academic research and industrial applications. medium.com
Scope of Academic Research on 4 Nitrothiophene 3 Carbaldehyde and Its Structural Analogues
Established Synthetic Routes to Nitrothiophene Carbaldehydes
The primary approaches to constructing nitrothiophene carbaldehydes involve the sequential or direct introduction of nitro and formyl groups onto a thiophene core. The regiochemical outcome of these electrophilic substitution reactions is highly dependent on the reaction conditions and the directing influence of any pre-existing substituents.
Nitration and Formylation Strategies Utilizing Vilsmeier-Haack Conditions
A logical, albeit challenging, route to this compound involves the nitration of thiophene-3-carbaldehyde. The thiophene ring is an electron-rich heterocycle, readily undergoing electrophilic substitution. However, the formyl group at the 3-position is electron-withdrawing and acts as a meta-director, while the thiophene sulfur directs incoming electrophiles primarily to the α-positions (2- and 5-positions).
Nitration of thiophene-3-carbaldehyde is therefore expected to yield a mixture of isomers. The primary products would likely be 5-nitrothiophene-3-carbaldehyde (B1360311) and 2-nitrothiophene-3-carbaldehyde, with the target this compound formed as a minor product. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are often too harsh for the sensitive thiophene ring and can lead to degradation. stackexchange.com Milder conditions, like using nitric acid in acetic anhydride, are generally preferred for thiophene nitration. stackexchange.comorgsyn.org
Conversely, one could envision the formylation of 3-nitrothiophene (B186523). However, the Vilsmeier-Haack reaction, the most common method for formylating thiophenes, is an electrophilic substitution. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), reacts best with electron-rich aromatic systems. wikipedia.orgchemistrysteps.com The presence of a strongly deactivating nitro group on the thiophene ring significantly hinders this reaction, often requiring harsh conditions and resulting in low yields.
An alternative strategy involves the formylation of a more activated precursor, followed by nitration. For instance, 2-nitrothiophene (B1581588) can be subjected to Vilsmeier-Haack formylation to introduce the aldehyde group, typically at the adjacent 3-position, yielding 2-nitrothiophene-3-carbaldehyde.
Table 1: Key Electrophilic Substitution Reactions on Thiophene Derivatives
| Starting Material | Reagents | Major Product(s) | Comments |
|---|---|---|---|
| Thiophene | HNO₃ / Acetic Anhydride | 2-Nitrothiophene (~85%), 3-Nitrothiophene (~15%) | Milder conditions prevent ring degradation. google.com |
| Thiophene-3-carbaldehyde | HNO₃ / H₂SO₄ | Mixture of 2-, 4-, and 5-nitro isomers | Formyl group is deactivating and meta-directing; thiophene ring is activating and ortho/para-directing. |
| Thiophene | DMF / POCl₃, then H₂O | Thiophene-2-carbaldehyde (B41791) | Vilsmeier-Haack reaction favors formylation at the α-position. |
Halogenation and Nitro-Group Introduction Approaches
A multi-step approach using halogenated intermediates provides more precise control over regiochemistry. Thiophenes can be readily halogenated, and the halogen can then be displaced or used to direct subsequent reactions. For example, one could start with a pre-functionalized thiophene, such as 3-bromothiophene (B43185). Nitration of 3-bromothiophene yields a complex mixture, but it offers a potential pathway.
A more controlled route involves the ipso-substitution of a halogen. For instance, researchers have demonstrated the regioselective ipso-formylation of electron-rich 2-chlorothiophenes under Vilsmeier-Haack conditions, where the formyl group replaces the chlorine atom. researchgate.net This suggests a potential, though complex, strategy where a halogen at the 3-position could be replaced or a blocking group strategy could be employed. A hypothetical route could involve protecting the 2- and 5-positions with halogens, performing nitration (which would be directed to the 4-position), followed by selective dehalogenation and formylation.
Multi-Step Synthetic Protocols for Functionalized Nitrothiophenes
Given the challenges of direct substitution, multi-step sequences starting from more complex precursors are often more viable for obtaining highly substituted thiophenes with specific substitution patterns.
Derivatization from Substituted Thiophene Precursors
Building the desired molecule from a thiophene already containing some of the required functionality is a common strategy. For example, a synthetic sequence could begin with a compound like 3-aminothiophene. The amino group is activating and ortho-para directing, facilitating electrophilic substitution. One could formylate the ring, likely at the 2-position, then convert the amino group into a nitro group via a Sandmeyer-type reaction (diazotization followed by treatment with a nitrite (B80452) source). The regiochemical control in the initial steps is critical for the success of this approach.
Cyclization Reactions from Acyclic Precursors (e.g., Polyhalogenated Nitrobutadienes)
Constructing the thiophene ring from an acyclic precursor is a powerful method for achieving specific substitution patterns that are difficult to access through electrophilic substitution. Polyhalogenated nitrobutadienes have been identified as versatile building blocks for a variety of highly functionalized heterocycles. researchgate.net For instance, 2-nitroperchlorobutadiene can react with nucleophiles to form substituted thiophenes. researchgate.net
A notable approach involves the reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes, which undergoes a tandem Michael-intramolecular Henry reaction to create a tetrahydrothiophene (B86538) intermediate. nih.gov Subsequent aromatization yields 3-nitro-2-substituted thiophenes. nih.gov Adapting such cyclization strategies could provide a viable, albeit lengthy, route to the 4-nitrothiophene scaffold by carefully choosing the acyclic starting materials.
Chemo- and Regioselective Synthesis of Advanced Nitrothiophene Scaffolds
The synthesis of a molecule like this compound highlights the critical importance of chemo- and regioselectivity. The inherent reactivity of the thiophene ring often leads to multiple products in electrophilic substitution reactions. stackexchange.comgoogle.com The directing effects of substituents can be either cooperative or conflicting, further complicating the synthetic design.
For the nitration of thiophene-3-carbaldehyde, the formyl group deactivates the ring and directs incoming electrophiles to the meta position (C4). However, the activating, ortho-para directing nature of the thiophene sulfur atom strongly favors substitution at the C2 and C5 positions. libretexts.org This conflict in directing effects is the primary reason for the expected formation of a product mixture, making the isolation of the desired 4-nitro isomer challenging.
Achieving regioselectivity often requires innovative strategies such as:
Use of Blocking Groups: Temporarily blocking the more reactive positions (e.g., C2 and C5 with bromine or sulfonic acid groups) to force substitution at the desired, less reactive position.
Directed Ortho-Metalation (DoM): This involves deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base, followed by quenching with an electrophile. While powerful, this is typically used for introducing groups ortho to the directing functionality.
Nucleophilic Aromatic Substitution (SNAr): In some cases, a nitro group can be introduced via SNAr on a thiophene ring bearing suitable leaving groups and activating substituents. For example, 3-nitrothiophene-2,5-dicarboxylates react with thiolates via nucleophilic displacement of the nitro group. researchgate.net
Ultimately, the synthesis of advanced nitrothiophene scaffolds like this compound necessitates a careful, multi-step approach where regioselectivity is controlled at each stage, often favoring ring-construction methodologies over direct functionalization of a simple thiophene core.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thiophene |
| Thiophene-3-carbaldehyde |
| 2-Nitrothiophene |
| 3-Nitrothiophene |
| 5-Nitrothiophene-3-carbaldehyde |
| 2-Nitrothiophene-3-carbaldehyde |
| N,N-dimethylformamide (DMF) |
| Phosphorus oxychloride |
| 3-Bromothiophene |
| 2-Chlorothiophene |
| 3-Aminothiophene |
| 2-Nitroperchlorobutadiene |
| 1,4-Dithiane-2,5-diol |
Synthesis of 3-Amino-4-nitrothiophenes
The synthesis of 3-amino-4-nitrothiophene is not a trivial one-step process and typically requires a multi-step approach. A common strategy involves the introduction of a nitro group onto a pre-existing thiophene core that bears a substituent at the 3-position, which can later be converted into an amino group.
A representative, though not exclusive, pathway can be envisioned starting from 3-acetylthiophene. The first critical step is the nitration of the thiophene ring. The acetyl group at the C3 position is deactivating, which directs incoming electrophiles like the nitronium ion (NO₂⁺) to the C5 and C4 positions. By carefully controlling reaction conditions, such as using a nitrating mixture of nitric acid and sulfuric acid at low temperatures, it is possible to achieve nitration at the C4 position, yielding 3-acetyl-4-nitrothiophene.
With the nitro group in the desired position, the next stage involves the conversion of the acetyl group into an amino group. A well-established method for this transformation is the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.comionike.com This process begins with the formation of an oxime by reacting 3-acetyl-4-nitrothiophene with hydroxylamine (B1172632). The resulting oxime is then treated with an acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) which promotes a rearrangement to an N-substituted acetamide. The final step is the hydrolysis of this amide, typically under acidic or basic conditions, to furnish the target molecule, 3-amino-4-nitrothiophene.
Table 1: Hypothetical Synthesis of 3-Amino-4-nitrothiophene
| Step | Reactant | Reagents | Product | Transformation |
| 1 | 3-Acetylthiophene | HNO₃ / H₂SO₄ | 3-Acetyl-4-nitrothiophene | Electrophilic Aromatic Substitution (Nitration) |
| 2 | 3-Acetyl-4-nitrothiophene | NH₂OH·HCl | 3-Acetyl-4-nitrothiophene oxime | Oxime Formation |
| 3 | 3-Acetyl-4-nitrothiophene oxime | H₂SO₄ (conc.) | N-(4-Nitrothiophen-3-yl)acetamide | Beckmann Rearrangement masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |
| 4 | N-(4-Nitrothiophen-3-yl)acetamide | H₃O⁺ / Heat | 3-Amino-4-nitrothiophene | Hydrolysis |
Synthesis of Thiophene-Substituted Fused Ring Systems
This compound is a valuable starting material for the construction of fused heterocyclic systems, particularly thieno[3,4-b]pyridines. The synthetic strategy hinges on the chemical reactivity of the ortho-disposed nitro and aldehyde functional groups.
A key transformation is the initial reduction of the nitro group. This is commonly achieved using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation, to produce the crucial intermediate, 4-aminothiophene-3-carbaldehyde. This molecule, being a thiophene analog of an ortho-aminoaryl aldehyde, is primed for cyclization reactions.
The most prominent method for constructing the fused pyridine (B92270) ring is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl aldehyde (in this case, 4-aminothiophene-3-carbaldehyde) with a compound containing a reactive α-methylene group adjacent to a carbonyl or other electron-withdrawing group. The reaction is typically catalyzed by either an acid or a base.
This methodology allows for the synthesis of a diverse library of substituted thieno[3,4-b]pyridines by varying the methylene-containing reactant. For instance, reaction with ketones (e.g., acetone, acetophenone) yields methyl- or phenyl-substituted thieno[3,4-b]pyridines. Employing β-ketoesters like ethyl acetoacetate (B1235776) leads to the formation of thieno[3,4-b]pyridines bearing a carboxylic ester group, while the use of malononitrile (B47326) introduces a cyano group and an amino group onto the newly formed pyridine ring. This versatility makes the Friedländer synthesis a powerful tool for creating complex, fused thiophene systems from this compound. researchgate.net
Table 2: Synthesis of Thieno[3,4-b]pyridines via Friedländer Annulation
| Step | Reactant | Reagent (α-Methylene Compound) | Conditions | Product |
| 1 | This compound | Fe / HCl or H₂, Pd/C | - | 4-Aminothiophene-3-carbaldehyde |
| 2a | 4-Aminothiophene-3-carbaldehyde | Ethyl Acetoacetate | Base (e.g., piperidine) or Acid | Ethyl 2-methylthieno[3,4-b]pyridine-3-carboxylate |
| 2b | 4-Aminothiophene-3-carbaldehyde | Acetophenone | Base (e.g., NaOH) or Acid | 2-Phenylthieno[3,4-b]pyridine |
| 2c | 4-Aminothiophene-3-carbaldehyde | Malononitrile | Base (e.g., piperidine) | 3-Amino-2-cyanothieno[3,4-b]pyridine |
Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is a key site for nucleophilic addition and related reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitro group and the thiophene ring.
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as a primary or secondary amine. wikipedia.orgyoutube.com
In the context of this compound, the aldehyde group serves as the electrophile. It can react with compounds containing an active methylene (B1212753) group, such as malonic acid or its esters, cyanoacetic acid, or nitromethane. wikipedia.org The electron-withdrawing nitro group on the thiophene ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the enolate of the active methylene compound.
The general mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. alfa-chemistry.com This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. alfa-chemistry.com Subsequent proton transfer and elimination of a water molecule result in the formation of a new carbon-carbon double bond. alfa-chemistry.com
A notable variation is the Doebner modification, which utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often leads to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org
Below is a table summarizing various active methylene compounds that can participate in Knoevenagel condensation with aldehydes like this compound.
| Active Methylene Compound | Catalyst/Conditions | Product Type |
| Malonic acid | Pyridine (Doebner modification) | α,β-unsaturated acid (often with decarboxylation) |
| Diethyl malonate | Piperidine | α,β-unsaturated dicarbonyl |
| Cyanoacetic acid | Weak amine base | α-cyanoacrylic acid derivative |
| Nitromethane | Weak amine base | Nitroalkene |
| Thiobarbituric acid | Piperidine in ethanol (B145695) | α,β-unsaturated enone |
Multicomponent Reactions (e.g., Ugi Reaction)
This compound is a suitable aldehyde component for multicomponent reactions (MCRs), which are one-pot processes involving three or more reactants to form a single product incorporating most of the atoms of the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org
The reaction mechanism is thought to begin with the formation of an imine from the aldehyde and the amine. organic-chemistry.orgnih.gov The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.orgnih.gov The resulting nitrilium ion is then attacked by the carboxylate anion. wikipedia.org The final step is an irreversible Mumm rearrangement, which drives the reaction to completion. wikipedia.org The Ugi reaction is typically exothermic and can be completed rapidly in polar, aprotic solvents like DMF, although methanol (B129727) and ethanol are also effective. wikipedia.org
A three-component version of the Ugi reaction (U-3CR) is also possible, which involves an aldehyde, an amine, and an isocyanide, often with an acid catalyst that is not incorporated into the final product. nih.govrsc.org In this variant, a water molecule, often from the initial amine-aldehyde condensation, acts as the nucleophile in place of the carboxylic acid. nih.gov
The versatility of the Ugi reaction allows for the creation of diverse chemical libraries, making it a valuable tool in drug discovery. organic-chemistry.orgrsc.org
Reductive and Oxidative Transformations
The aldehyde functional group of this compound can undergo both reduction and oxidation.
Reductive Transformations: The aldehyde can be reduced to the corresponding primary alcohol, 4-nitro-3-(hydroxymethyl)thiophene. This can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidative Transformations: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 4-nitrothiophene-3-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can effect this transformation.
Reactivity of the Nitro Group and Thiophene Ring System
The nitro group strongly influences the reactivity of the thiophene ring, primarily by acting as a powerful electron-withdrawing group. This deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The nitro group on the thiophene ring is a key activating group for nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
For SNAr to occur readily, the electron-withdrawing group should be positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of a nitrothiophene, the nitro group itself can sometimes be displaced by a strong nucleophile, although displacement of another leaving group activated by the nitro group is more common.
Studies on nitrothiophenes have shown that they undergo SNAr reactions with various nucleophiles, including amines like pyrrolidine (B122466) and piperidine. nih.gov The reaction rate is significantly faster in ionic liquids compared to conventional solvents. nih.gov Theoretical studies on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine indicate a stepwise mechanism. nih.gov The reaction begins with the nucleophilic addition of pyrrolidine to the carbon bearing the leaving group (methoxy group in this case), forming a zwitterionic intermediate. nih.gov This is followed by the elimination of the leaving group, a process that can be catalyzed by an excess of the amine nucleophile. nih.gov
The general mechanism for SNAr on an activated aryl system involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The aromaticity of the ring is temporarily lost. libretexts.org
Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org
The stability of the Meisenheimer complex is a critical factor in the feasibility of the reaction. The negative charge in the intermediate is delocalized onto the electron-withdrawing substituents, which is why their presence is essential for activating the ring towards this type of substitution. libretexts.org
Reductive Transformations of the Nitro Moiety
The reduction of the nitro group is a pivotal transformation in the chemistry of nitroaromatic compounds, converting them into the corresponding amines. This process is particularly significant for nitrothiophenes, as the resulting aminothiophenes are valuable precursors for a wide range of biologically active molecules and materials. Various methods have been developed for this transformation, each with its own advantages and limitations.
Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation, metal-catalyzed transfer hydrogenation, and reductions using metal hydrides or dissolving metals. sci-hub.st Catalytic hydrogenation, often utilizing catalysts like palladium, platinum, or nickel on a solid support (e.g., carbon), is a widely used and efficient method. sci-hub.st For instance, the reduction of nitroarenes can be achieved with high chemoselectivity in the presence of other functional groups, such as halogens, nitriles, and esters, by carefully selecting the catalyst and reaction conditions. sci-hub.st
A study on the reductive coupling of nitro compounds demonstrated that both aromatic and aliphatic nitro compounds can be transformed into mono-alkylated amines using organohalides as the alkylating agent in a catalyst-free process. researchgate.net This reaction is proposed to proceed through the partial reduction of the nitro group to a nitrenoid intermediate. researchgate.net
The choice of reducing agent and conditions is crucial to avoid side reactions and achieve high yields of the desired amino product. For example, in some cases, the reduction of nitroarenes can lead to the formation of azo and hydrazo derivatives as byproducts, particularly at elevated temperatures. sci-hub.st
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The general catalytic cycle for the Suzuki coupling reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.orgmdpi.com
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orgmdpi.com
While traditionally performed with organohalides, recent advancements have enabled the use of nitroarenes as electrophilic coupling partners in Suzuki-Miyaura reactions. mdpi.comnih.gov This development is significant as nitro compounds are often more readily available and less expensive than the corresponding halides. The key to this transformation is the challenging oxidative addition of the palladium(0) catalyst into the Ar-NO₂ bond. nih.gov The use of specific ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs), has been shown to facilitate this process. mdpi.comrsc.org
The Suzuki-Miyaura coupling has been successfully applied to thiophene derivatives. For example, the reaction of bromo-substituted thiophenes with arylboronic acids provides a straightforward route to aryl-substituted thiophenes. youtube.commdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the efficiency and outcome of the coupling. mdpi.commdpi.com For instance, the use of a phase-transfer catalyst can be beneficial in biphasic reaction systems. mdpi.com
Below is a table summarizing various palladium-catalyzed cross-coupling reactions involving thiophene derivatives.
| Reactants | Catalyst | Base | Conditions | Product | Yield (%) | Ref |
| 2-Bromothiophene, 4-Nitrophenylboronic acid | Palladium catalyst | - | - | 2-(4-Nitrophenyl)thiophene | - | youtube.com |
| Bromoanilines, Thiophene boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O, rt, 15 min | Thienyl-substituted anilines | up to 98 | mdpi.com |
| Dibromoanilines, Thiophene boronic acids | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O/toluene, 60 °C, 1 h | Di-thienylanilines | - | mdpi.com |
| 3-Bromo-benzo[b]thiophene-2-carboxaldehyde, o-Formyl-phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME, 2M Na₂CO₃ | Dialdehyde derivative | - | lookchem.com |
| Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/water, NBu₄Br, 115 °C | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | High | mdpi.com |
Cycloaddition Reactions (e.g., Diels-Alder Involving Nitrothiophenes)
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to form six-membered rings. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The reactivity of this reaction is often enhanced when the dienophile possesses electron-withdrawing groups. wikipedia.org
Nitrothiophenes can act as electrophiles in polar Diels-Alder reactions. researchgate.net The presence of the electron-withdrawing nitro group makes the thiophene ring a potential dienophile. However, the aromaticity of the thiophene ring makes it a relatively poor diene in thermally induced cycloadditions. mdpi.com To overcome this, thiophene derivatives with reduced aromaticity, such as thiophene S-oxides, are often used. mdpi.com
Research has shown that nitrothiophenes can react with dienes under thermal conditions, and the use of different solvents, including protic ionic liquids, can influence the reaction yields. researchgate.net Microwave irradiation has also been explored as a method to promote these reactions. researchgate.net
The stereochemistry of the Diels-Alder reaction is a key aspect, with the formation of endo and exo products being possible. wikipedia.org The relative orientation of the diene and dienophile in the transition state determines the stereochemical outcome. wikipedia.org Theoretical calculations can be used to predict the favored reaction pathway and the resulting diastereomeric ratio of the products. nih.gov
The table below provides examples of Diels-Alder reactions involving nitro-substituted dienophiles.
| Diene | Dienophile | Conditions | Product | Yield (%) | Ref |
| 1,3-Cyclopentadiene | β-Fluoro-β-nitrostyrenes | o-xylene, 110 °C | Monofluorinated norbornenes | up to 97 | beilstein-journals.org |
| 1,3-Cyclohexadiene | β-Fluoro-β-nitrostyrenes | Thermal or MW activation | Monofluorinated bicyclo[2.2.2]oct-2-enes | < 35 | nih.gov |
| Isoprene | 2-Nitrothiophene | Benzene (B151609) (solvent) | - | - | researchgate.net |
Elucidation of Reaction Mechanisms
Investigation of Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are fundamental processes in organic synthesis, allowing for the construction of cyclic molecules from a single starting material. wikipedia.org These reactions are often favored over their intermolecular counterparts due to a lower entropic cost. wikipedia.org
In the context of nitrothiophenes, intramolecular cyclizations can lead to the formation of various fused heterocyclic systems. For instance, the thermal cyclization of butadienes derived from the ring-opening of 3-nitrothiophene can lead to ring-fused nitrobenzenes through a 6π electrocyclization process. acs.org This reaction is driven by the aromatization of the newly formed benzene ring. acs.org
The mechanism of these cyclizations can be influenced by several factors, including the nature of the substituents on the thiophene ring and the reaction conditions. nih.gov For example, palladium-mediated reductive cyclization and tributyltin hydride-mediated radical cyclization have been used to effect the intramolecular C-C bond formation in thiophene-based helicenes. nih.gov
In some cases, the cyclization can proceed through unexpected pathways. For example, a 5-nitro-substituted furfuryl amide was found to undergo an unusual isomerization-cyclization reaction under microwave conditions to yield a benzo wikipedia.orgrsc.orgfuro[2,3-c]pyridin-3-one derivative. nih.gov
The study of transition state structures is crucial for understanding the regioselectivity and stereoselectivity of these cyclization reactions. libretexts.org Theoretical calculations can provide valuable insights into the energies of different possible transition states, helping to rationalize the observed product distributions. libretexts.org
Analysis of Nucleophilic Attack and Meisenheimer Complex Formation in Nitrothiophenes
Nucleophilic aromatic substitution (SNAr) is a key reaction of nitro-activated aromatic compounds, including nitrothiophenes. nih.gov The mechanism of this reaction generally proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.comyoutube.com
In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov The nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern on the thiophene ring can all influence the rate and outcome of the SNAr reaction. nih.gov
Studies on the kinetics of SNAr reactions of nitrothiophenes with various amines have shown that these reactions are faster in ionic liquids compared to conventional solvents. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanism and reactivity of substituted nitrothiophenes. nih.gov These studies can provide detailed information about the transition states and intermediates involved in the reaction pathway. nih.gov
The formation of Meisenheimer complexes can be studied using various spectroscopic techniques, such as NMR and UV-Vis spectroscopy, which allow for their detection and characterization in solution. mdpi.com In some cases, stable Meisenheimer complexes can be isolated and their structures determined by X-ray crystallography. mdpi.com
Protonation Site and Reactivity Correlation Through Theoretical Studies
Theoretical studies, particularly those employing quantum chemical calculations, are powerful tools for understanding the relationship between the structure and reactivity of molecules. In the case of nitrothiophenes, theoretical methods can be used to investigate the preferred sites of protonation and to correlate these properties with the observed chemical reactivity.
Protonation can significantly alter the electronic properties of a molecule, affecting its reactivity towards various reagents. By calculating the proton affinities of different atoms within the this compound molecule, it is possible to predict the most likely site of protonation. This information can then be used to rationalize the molecule's behavior in acidic media and its participation in acid-catalyzed reactions.
Furthermore, theoretical calculations can provide a range of reactivity descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors can be correlated with experimental reactivity data to develop quantitative structure-activity relationships (QSAR). For example, the calculated electrophilicity index can be used to predict the susceptibility of different positions on the thiophene ring to nucleophilic attack. nih.gov
In the context of SNAr reactions, theoretical studies have been used to establish linear correlations between experimental electrophilicity and calculated parameters like the Gibbs free energy barrier and the Parr electrophilicity. nih.gov This provides a robust method for predicting the reactivity of various thiophene derivatives. nih.gov
Derivatization Strategies and Functional Group Interconversions of 4 Nitrothiophene 3 Carbaldehyde
Imine and Oxime Formation from Aldehyde Functionality
The aldehyde group at the C3 position of 4-nitrothiophene-3-carbaldehyde is readily converted into imines and related derivatives such as oximes. This transformation follows the general mechanism of nucleophilic addition of a primary amine to a carbonyl group. libretexts.org The reaction is typically reversible and catalyzed by acid. masterorganicchemistry.comlibretexts.org
The process begins with the nucleophilic attack of a primary amine (R-NH₂) on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by a proton transfer step to form a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of a water molecule results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product (a Schiff base). libretexts.org
When hydroxylamine (B1172632) (NH₂OH) is used as the primary amine, the resulting product is an oxime. masterorganicchemistry.comyoutube.com The mechanism is analogous to imine formation. masterorganicchemistry.com Similarly, reacting the aldehyde with hydrazine (B178648) (NH₂NH₂) or its derivatives produces hydrazones. masterorganicchemistry.com The rate of these reactions is highly dependent on the pH of the medium, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). libretexts.org
Table 1: Imine and Oxime Formation Reactions
| Reactant | Reagent | Product Type | General Structure of Product |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine | 4-Nitro-N-alkyl/aryl-1-(thiophen-3-yl)methanimine |
| This compound | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
Introduction of Diverse Functional Groups via Substitution Reactions
The electron-deficient nature of the thiophene (B33073) ring, induced by the powerful electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This pathway is a cornerstone for introducing a variety of functional groups onto the heterocyclic core.
While this compound does not inherently contain a halogen, its halogenated analogues are valuable intermediates for functionalization. The synthesis of such precursors, for instance, dihalonitrothiophenes, allows for subsequent selective dehalogenation or substitution. researchgate.net Research on related compounds like 2,5-dihalothiophenes has demonstrated that halogens can be selectively removed or exchanged. researchgate.net For example, stepwise dehalogenation can be achieved using reagents like potassium iodide. researchgate.net
Furthermore, photosubstitution reactions provide another avenue for halogen exchange. Studies on halothiophenes bearing nitro or cyano groups have shown that the carbon-halogen bond can be cleaved upon photoirradiation, leading to substitution, particularly in the presence of sensitizers. rsc.org This indicates that a hypothetical 2-halo-4-nitrothiophene-3-carbaldehyde could undergo photosubstitution to introduce new aryl groups. rsc.org
Nucleophilic aromatic substitution (SₙAr) is a primary method for functionalizing the nitrothiophene ring. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient ring carbon, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.comyoutube.com In the context of nitrothiophenes, the nitro group itself can act as the leaving group, a testament to its strong activating effect. mdpi.com
Nitrogen Nucleophiles: The reaction of activated thiophenes with nitrogen nucleophiles like primary and secondary amines is a well-established functionalization method. Computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) (an N-nucleophile) show that the reaction proceeds via a stepwise pathway involving the initial addition of the amine to the thiophene ring. nih.gov For this compound, a similar reaction with an amine could lead to the displacement of the nitro group, yielding an amino-thiophene derivative. Masked amine nucleophiles, such as phthalimide, can also be employed to achieve monofunctionalization. youtube.com
Oxygen Nucleophiles: Alkoxides and hydroxides can serve as oxygen nucleophiles in SₙAr reactions, although their high basicity can sometimes lead to side reactions. youtube.com In a well-activated system like a nitrothiophene, these nucleophiles can replace a suitable leaving group (such as a halogen or the nitro group itself) to form ethers or phenols.
Sulfur Nucleophiles: Sulfur nucleophiles, particularly thiolates, are highly effective for SₙAr reactions on nitro-activated rings. mdpi.comyoutube.com Research has shown that the nitro group in 3-nitrothiophene-2,5-dicarboxylates can be efficiently displaced by various thiolates (such as those derived from thiophenols or methyl thioglycolate) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This reaction proceeds rapidly under mild conditions to afford 3-sulfenyl-substituted thiophenes. mdpi.com This strategy is directly applicable to this compound, allowing for the introduction of diverse thioether moieties.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Nitrothiophenes
| Substrate Class | Nucleophile | Leaving Group | Product Class | Source |
|---|---|---|---|---|
| 3-Nitrothiophene-dicarboxylates | Thiophenols, Methyl thioglycolate | Nitro group (-NO₂) | 3-Sulfenyl-thiophene derivatives | mdpi.com |
| 2-Methoxy-5-nitrothiophenes | Pyrrolidine | Methoxy (B1213986) group (-OCH₃) | 2-Pyrrolidinyl-thiophene derivatives | nih.gov |
| Halonitroarenes | Amide ion (NH₂⁻) | Halogen | Amino-nitroarenes | youtube.com |
Regioselective Functionalization of the Thiophene Ring System
The substituents on the thiophene ring—the aldehyde at C3 and the nitro group at C4—exert strong control over the regioselectivity of further reactions. The nitro group at C4 strongly activates the C5 position towards nucleophilic attack due to its ability to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Studies on the nucleophilic substitution of the nitro group in 3-nitrothiophenes demonstrate that functionalization occurs specifically at the position bearing the nitro group (C3 in that case). mdpi.com By analogy, in this compound, nucleophilic attack would be directed primarily at C4 to displace the nitro group.
Furthermore, theoretical investigations into related systems, such as 2-methoxy-3-X-5-nitrothiophenes, confirm the high regioselectivity of nucleophilic addition. nih.gov In these systems, the nucleophile preferentially adds to the C2 position, leading to the displacement of the methoxy group. nih.gov This highlights how the interplay of activating groups (like -NO₂) and leaving groups dictates the site of functionalization. The presence of the aldehyde at C3 would further influence the electron distribution, reinforcing the electrophilic character of the ring carbons, particularly C5 and, for SₙAr, C4. Therefore, derivatization strategies can be designed to selectively target specific positions on the thiophene ring based on a predictable understanding of these electronic effects.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon and hydrogen framework.
In the ¹H NMR spectrum of a thiophene (B33073) derivative, the chemical shifts (δ) of the protons are highly indicative of their electronic environment. For a compound like 4-Nitrothiophene-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehydic proton and the two protons on the thiophene ring.
The aldehydic proton (CHO) is anticipated to appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring would appear as doublets, a result of coupling to each other. The electron-withdrawing nature of the adjacent nitro group at the C4 position and the aldehyde group at the C3 position would shift these aromatic protons downfield. Specifically, the proton at the C2 position would likely resonate at a different frequency than the proton at the C5 position, reflecting their distinct electronic environments influenced by the neighboring substituents. For comparison, in the related compound benzo[b]thiophene-3-carbaldehyde, the aldehydic proton appears at δ 10.13 ppm. rsc.org Similarly, the ¹H NMR spectrum of 3-thiophenecarboxaldehyde (B150965) shows the aldehydic proton at δ 9.922 ppm. chemicalbook.com
Expected ¹H NMR Data for this compound (Note: This table is predictive, based on the analysis of similar structures, as direct experimental data is not available.)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | 9.5 - 10.5 | Singlet (s) |
| Thiophene H-2 | 7.5 - 8.5 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between δ 180-195 ppm. The carbon atoms of the thiophene ring would have their chemical shifts influenced by the attached substituents. The carbon atom bonded to the nitro group (C4) and the carbon atom of the aldehyde group (C3) would be significantly deshielded. The other two ring carbons (C2 and C5) would also show distinct resonances. For instance, in benzo[b]thiophene-3-carbaldehyde, the aldehydic carbon resonates at δ 185.5 ppm, and the ring carbons appear between δ 122.5 and 143.4 ppm. rsc.org
Expected ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of similar structures, as direct experimental data is not available.)
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 180 - 195 |
| C2-Thiophene | 125 - 140 |
| C3-Thiophene | 140 - 155 |
| C4-Thiophene | 145 - 160 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by absorption bands corresponding to the vibrations of its key functional groups.
A strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1670-1700 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The C-H stretching of the thiophene ring would appear around 3100 cm⁻¹, while the C=C and C-S stretching vibrations of the ring would be observed in the fingerprint region (below 1600 cm⁻¹). For example, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net
Key Expected FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Thiophene) | Stretching | ~3100 |
| C=O (Aldehyde) | Stretching | 1670 - 1700 |
| C=C (Thiophene) | Stretching | 1400 - 1550 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |
| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1385 |
Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be a prominent feature. The C-S stretching modes of the thiophene ring are also typically strong in Raman spectra. For diiodine heterocyclic thioamide compounds, which also feature sulfur in a ring, strong Raman bands are observed for the S···I–I linkage, indicating the sensitivity of Raman spectroscopy to sulfur-containing moieties. spectrabase.com The C=C stretching vibrations of the thiophene ring would also be clearly visible. Studies on related molecules like 4-nitrothiophenol (B108094) show that Raman signals can be significantly enhanced through resonance effects when the excitation wavelength is close to an electronic absorption band. researchgate.net
Key Expected Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Thiophene) | Stretching | ~3100 |
| C=O (Aldehyde) | Stretching | 1670 - 1700 |
| C=C (Thiophene) | Stretching | 1400 - 1550 |
| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1385 |
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the electronic transitions within a molecule and provides information about its conjugated system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring, being an aromatic system, will have characteristic π → π* absorptions. The presence of the aldehyde and nitro groups, which are both chromophores and are in conjugation with the thiophene ring, will significantly influence the position and intensity of these absorption maxima (λ_max). The nitro group, in particular, is known to cause a red shift (bathochromic shift) in the absorption bands. For comparison, 4-nitrobenzaldehyde (B150856) exhibits a UV-Vis absorption maximum around 270 nm. researchgate.net The electronic transitions in this compound would likely occur at similar or longer wavelengths due to the extended conjugation involving the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophores are the thiophene ring, the nitro group (-NO₂), and the carbaldehyde group (-CHO). The interaction of these groups dictates the UV-Vis absorption spectrum. The spectrum is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with conjugated systems. The conjugated system in this compound, which includes the thiophene ring and the unsaturated aldehyde and nitro groups, will give rise to strong π → π* absorption bands.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro and aldehyde groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, a bathochromic (red) shift, a shift to longer wavelengths, is often observed for π → π* transitions, while a hypsochromic (blue) shift, a shift to shorter wavelengths, is common for n → π* transitions.
Based on these comparisons, a hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| Ethanol | ~260-280 | High | π → π* (Thiophene ring & substituents) |
| Ethanol | ~330-350 | Low to Medium | n → π* (Nitro and aldehyde groups) |
This table is predictive and based on data from analogous compounds.
The presence of the electron-withdrawing nitro and aldehyde groups on the thiophene ring is expected to result in an intramolecular charge transfer (ICT) character for some of the electronic transitions, which can lead to broad and intense absorption bands. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions.
The molecular ion peak for this compound would be observed at an m/z value corresponding to its molecular weight (C₅H₃NO₃S), which is approximately 171.15 g/mol . The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural components.
The expected fragmentation of this compound would be governed by the relative stability of the resulting fragments and the cleavage of the weakest bonds. Key fragmentation pathways would likely involve the loss of the functional groups and the breakdown of the thiophene ring.
Predicted Fragmentation Pathways:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, resulting in a fragment ion at [M - 46]⁺. Another possibility is the loss of nitric oxide (NO), leading to a fragment at [M - 30]⁺. Studies on nitrosamine (B1359907) compounds have shown that the loss of an NO radical (30 Da) is a primary fragmentation pathway. nih.govresearchgate.net
Loss of the Aldehyde Group: Cleavage of the formyl group (-CHO) can occur, leading to the loss of a hydrogen radical to give an [M - 1]⁺ ion or the loss of the entire formyl group as a radical (·CHO), resulting in a fragment at [M - 29]⁺.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation. This can involve the loss of a thioformyl (B1219250) radical (·CHS) or other ring fragments.
Rearrangements: Skeletal rearrangements can also occur, leading to more complex fragmentation patterns.
Based on these principles, a table of expected major fragment ions for this compound in an EI mass spectrum is provided below.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 171 | [C₅H₃NO₃S]⁺˙ | (Molecular Ion) |
| 141 | [C₅H₃O₂S]⁺ | NO |
| 125 | [C₅H₃OS]⁺ | NO₂ |
| 113 | [C₄H₃S]⁺ | CHO, NO |
| 97 | [C₄H₃S]⁺ | CHO, NO₂ |
| 83 | [C₃H₃S]⁺ | CO, CHO, NO |
This table is predictive and based on general fragmentation patterns of related compounds.
The relative abundance of these fragment ions would provide further structural information. For instance, a prominent peak at m/z 125 would strongly suggest the facile loss of the nitro group. The analysis of these fragmentation patterns is a critical step in the definitive structural confirmation of this compound.
While computational studies have been conducted on related isomers (like 5-Nitro-2-thiophenecarboxaldehyde) or analogous structures (such as 4-nitro-indole-3-carboxaldehyde), the strict requirement to focus solely on this compound and provide specific data tables for it prevents the generation of the requested article. Using data from other molecules would be scientifically inaccurate and would violate the explicit instructions provided.
Therefore, it is not possible to provide the detailed, data-centric article as outlined in the user's request at this time.
Computational Chemistry and Theoretical Studies on 4 Nitrothiophene 3 Carbaldehyde
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving 4-Nitrothiophene-3-carbaldehyde. Through the use of theoretical models and high-performance computing, it is possible to map out reaction pathways, characterize transient species, and predict the outcomes of chemical transformations with a high degree of accuracy. These studies are instrumental in understanding the reactivity of this molecule and in designing new synthetic routes.
Transition State Characterization and Energy Landscape Profiling
The study of reaction mechanisms at a molecular level hinges on the ability to characterize transition states and map out the potential energy surface that connects reactants to products. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize the geometry and energy of transition states. acs.orgacs.org
Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for nitro-activated aromatic systems, computational studies on analogous 2-methoxy-3-X-5-nitrothiophenes have elucidated the reaction mechanism. nih.gov These studies reveal a stepwise pathway involving the formation of a Meisenheimer complex as an intermediate. The Gibbs free energy profile for such a reaction can be computationally mapped, identifying the transition states for both the formation and the breakdown of the intermediate. The relative energies of these transition states determine the rate-limiting step of the reaction.
The energy landscape of a reaction is a multi-dimensional surface that represents the energy of the system as a function of the geometric coordinates of the atoms. By profiling this landscape, chemists can identify the most favorable reaction pathways, as well as any potential intermediates or side reactions. For complex reactions, computational exploration of the energy landscape can reveal intricate mechanistic details that are not accessible through experimental means alone. nih.gov
Below is an illustrative data table showing the kind of relative energy data that would be generated from a computational study of a hypothetical reaction of this compound, such as an SNAr reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +18.9 |
| Products | -12.3 |
This is a hypothetical representation of data for illustrative purposes.
Analysis of Protonation Sites and Their Influence on Reactivity
Protonation is a fundamental step in many organic reactions, and the site of protonation can have a profound influence on the subsequent reactivity of a molecule. In the case of this compound, there are several potential protonation sites: the oxygen atoms of the nitro group, the oxygen atom of the aldehyde group, and the sulfur atom or carbon atoms of the thiophene (B33073) ring.
Computational chemistry can be used to determine the most likely site of protonation by calculating the proton affinity of each basic site. The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. The site with the highest proton affinity is the most basic and therefore the most likely to be protonated.
A computational study on thiophene-based oligomers has shown that upon protonation, while the π-electrons remain delocalized over the entire molecule, the positive charge tends to localize on the protonated part of the molecule. rsc.org This localization of charge can significantly alter the electronic properties and reactivity of the molecule. For example, protonation of the nitro group would increase its electron-withdrawing effect, further activating the thiophene ring towards nucleophilic attack. Conversely, protonation of the aldehyde oxygen would make the carbonyl carbon more electrophilic.
The influence of protonation on reactivity can be quantitatively assessed by comparing the activation barriers for reactions of the protonated and unprotonated species. For example, in an acid-catalyzed reaction, the protonated form of the substrate is the reactive species, and the calculated activation energy for its reaction will be lower than that for the neutral molecule.
The following table provides a hypothetical ranking of the proton affinities for the different sites in this compound, as would be predicted by computational calculations.
| Protonation Site | Calculated Proton Affinity (kcal/mol) |
| Nitro Group Oxygen | 210 |
| Aldehyde Oxygen | 195 |
| Thiophene Ring (C2) | 180 |
| Thiophene Ring (C5) | 175 |
| Thiophene Sulfur | 160 |
This is a hypothetical representation of data for illustrative purposes.
Prediction of Chemical Reactivity and Selectivity
A major goal of computational chemistry is to predict the outcome of chemical reactions, including both reactivity and selectivity (chemo-, regio-, and stereoselectivity). For this compound, this involves predicting how it will react with different reagents and which of the possible products will be favored.
Various computational approaches can be used to predict chemical reactivity. One common method is frontier molecular orbital (FMO) theory, which analyzes the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals can provide insights into the reactivity and selectivity of a reaction. For instance, in a nucleophilic attack on this compound, the LUMO of the thiophene derivative would indicate the most electrophilic sites and thus the most likely positions for attack.
Reactivity indices derived from DFT, such as the Fukui function and dual descriptor, can also be used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. These indices provide a quantitative measure of the local reactivity of different atoms in the molecule.
Computational methods are also invaluable for predicting regioselectivity in reactions where multiple isomers can be formed. rsc.org By calculating the activation energies for the formation of all possible products, the most kinetically favored product can be identified. For example, in a reaction that could proceed via attack at different positions on the thiophene ring, the transition state energies for each pathway would be calculated, and the pathway with the lowest energy barrier would be predicted to be the major one. acs.orgacs.org
The table below illustrates how computational data could be used to predict the regioselectivity of a hypothetical reaction on this compound.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (Kinetic Control) |
| Attack at C2 | 22.5 | 5% |
| Attack at C5 | 19.8 | 95% |
This is a hypothetical representation of data for illustrative purposes.
Advanced Synthetic Applications of 4 Nitrothiophene 3 Carbaldehyde As a Versatile Building Block
Precursor for Complex Organic Molecules and Novel Scaffolds
4-Nitrothiophene-3-carbaldehyde serves as a foundational starting material for the synthesis of more intricate molecules and novel chemical scaffolds. The inherent reactivity of both the aldehyde and the nitro-substituted thiophene (B33073) ring allows for a multitude of chemical transformations. The aldehyde group readily participates in condensation reactions, while the nitro group can be reduced to an amine, act as a directing group, or be displaced in nucleophilic aromatic substitution reactions. nih.gov
Nitro compounds, in general, are recognized as ideal intermediates for creating pharmaceutically relevant substances. jocpr.comuminho.pt The diverse reactivity of the nitro group, including its ease of transformation into other functional groups, makes nitro-substituted heterocycles like this compound indispensable for medicinal chemists. jocpr.comuminho.pt For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds to generate α,β-unsaturated systems, which are key intermediates for a variety of cyclization reactions. sci-hub.seresearchgate.netorientjchem.org A related compound, 4-nitrothiophene-2-carbaldehyde, has been shown to undergo Knoevenagel condensation with malononitrile (B47326), followed by a Michael addition/cyclization with dimedone to produce complex chromenone derivatives, illustrating the synthetic potential of this class of compounds.
Construction of Diverse Heterocyclic Systems
The dual reactivity of this compound makes it an exceptional precursor for building a variety of heterocyclic frameworks. The aldehyde function provides a handle for initial bond formation, often a carbon-carbon double bond, which then sets the stage for subsequent intramolecular cyclization reactions, frequently involving the nitro group or its derivatives.
Formation of Fused Thiophene-Pyrrole Derivatives (e.g., Thienopyrrolones)
Fused thiophene-pyrrole systems, such as thienopyrroles and thienopyrrolones, are of significant interest due to their presence in various biologically active molecules and organic materials. nih.govnih.govmdpi.com While direct synthesis from this compound is not extensively documented, a plausible synthetic route involves an initial condensation reaction followed by a reductive cyclization.
For example, a Knoevenagel condensation of this compound with an active methylene compound like a cyanoacetate (B8463686) derivative would yield an α,β-unsaturated nitro compound. Subsequent reduction of the nitro group to an amino group, using reagents such as tin(II) chloride or catalytic hydrogenation, would generate a key intermediate. This intermediate, possessing both an amino group and an ester or nitrile function in proximity, is primed for intramolecular cyclization to form the fused thienopyrrolone ring system. This general strategy is a common approach for constructing fused heterocyclic systems. nih.gov
Synthesis of Thiadiazole Derivatives
The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities. mdpi.comnih.gov A common method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride. jocpr.commdpi.comnih.gov
To utilize this compound for this purpose, a two-step sequence is typically employed. First, the aldehyde group is oxidized to a carboxylic acid to yield 4-nitrothiophene-3-carboxylic acid. This transformation can be achieved using standard oxidizing agents. The resulting carboxylic acid is then reacted with thiosemicarbazide. The acid chloride, formed in situ with a reagent like phosphorus oxychloride, reacts with thiosemicarbazide, and subsequent acid-catalyzed cyclodehydration affords the desired 2-amino-5-(4-nitrothiophen-3-yl)-1,3,4-thiadiazole derivative.
| Starting Material | Reagent(s) | Intermediate/Product | Heterocycle Formed |
| This compound | 1. Oxidizing Agent2. Thiosemicarbazide, POCl₃ | 2-Amino-5-(4-nitrothiophen-3-yl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole |
This table outlines a plausible synthetic pathway for thiadiazole derivatives.
Preparation of Pyrimidine (B1678525) and Pyrazolopyrimidine Derivatives
This compound is a valuable precursor for synthesizing thieno[3,2-d]pyrimidines and pyrazolothienopyrimidines, which are isosteres of purines and often exhibit significant biological activity. bibliomed.orgnih.govmdpi.com The synthesis typically begins with a condensation reaction to build an appropriate acyclic precursor, which then undergoes cyclization.
A well-established route to pyrimidines is the Biginelli reaction or similar condensations. mdpi.comresearchgate.net In this context, this compound can undergo a Claisen-Schmidt or Knoevenagel condensation with an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate), malononitrile, or ethyl cyanoacetate, to form an α,β-unsaturated intermediate. nih.govuobaghdad.edu.iq This intermediate can then be reacted with urea, thiourea, or guanidine (B92328) in the presence of an acid or base catalyst to construct the dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine if desired.
For the synthesis of pyrazolopyrimidine derivatives, the α,β-unsaturated intermediate derived from the initial condensation is instead reacted with hydrazine (B178648) or a substituted hydrazine. nih.govnih.gov This leads to the formation of a pyrazole (B372694) or dihydropyrazole ring. Subsequent manipulation and cyclization, for instance by reacting a 3-aminopyrazole (B16455) intermediate with a one-carbon synthon like formic acid or an orthoformate, can then furnish the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine scaffold. nih.govnih.govgoogle.com
| Step | Reaction Type | Reactants | Product |
| 1 | Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Dinitrile |
| 2a | Pyrimidine Synthesis | α,β-Unsaturated Intermediate + Guanidine | Thieno[3,2-d]pyrimidine derivative |
| 2b | Pyrazole Synthesis | α,β-Unsaturated Intermediate + Hydrazine | Aminopyrazole derivative |
| 3 | Pyrazolopyrimidine Synthesis | Aminopyrazole intermediate + Formic Acid | Pyrazolo[3,4-d]pyrimidine derivative |
This table illustrates a general strategy for the synthesis of pyrimidine and pyrazolopyrimidine derivatives.
Synthesis of Thieno[3,2-b]thiophenes
The thieno[3,2-b]thiophene (B52689) core is a key building block for organic electronic materials due to its rigid, planar, and electron-rich nature. mdpi.com A powerful method to construct this fused ring system starting from a substituted nitrothiophene involves a nucleophilic aromatic substitution of the nitro group (SNAr) followed by an intramolecular cyclization.
Specifically, derivatives of this compound, such as methyl 5-formyl-4-nitrothiophene-2-carboxylate, can react with sulfur nucleophiles like methyl thioglycolate in the presence of a base such as potassium carbonate. In this reaction, the thiolate displaces the nitro group. The resulting intermediate then undergoes an intramolecular condensation reaction, such as a Dieckmann condensation, to form the second thiophene ring, yielding a functionalized thieno[3,2-b]thiophene. This approach provides an efficient route to highly substituted thieno[3,2-b]thiophene derivatives that are otherwise difficult to access.
Utilization in Materials Science Research
The unique electronic properties conferred by the nitro-substituted thiophene aldehyde scaffold make it a target for materials science research, particularly in the development of dyes and nonlinear optical (NLO) materials.
The aldehyde group is a versatile anchor for creating push-pull chromophores. For instance, Knoevenagel condensation of thiophene aldehydes with electron-accepting groups like cyanoacetic acid is a common strategy for synthesizing organic dyes for applications such as dye-sensitized solar cells (DSSCs). uminho.ptresearchgate.net The resulting molecules possess a donor-π-acceptor (D-π-A) structure, which is essential for intramolecular charge transfer (ICT) upon photoexcitation. The 4-nitrothiophen-3-yl moiety can act as a strong electron-accepting part of the π-conjugated bridge in such dyes. sapub.org
Furthermore, the synthesis of chalcones through the Claisen-Schmidt condensation of this compound with various acetophenones is another avenue for materials development. nih.govnih.gov Chalcones are known to exhibit significant third-order NLO properties, which are crucial for applications in optical switching and data storage. The presence of the highly polarizable thiophene ring and the electron-withdrawing nitro group can enhance these NLO effects. nih.gov
| Application Area | Synthetic Approach | Key Intermediate/Product Class | Relevant Properties |
| Organic Dyes (DSSCs) | Knoevenagel Condensation | Push-Pull Chromophores | Intramolecular Charge Transfer (ICT) |
| Nonlinear Optical (NLO) Materials | Claisen-Schmidt Condensation | Chalcones | High Third-Order NLO Susceptibility |
This table summarizes the application of this compound in materials science.
Precursors for Organic Semiconductors
There are no specific studies found that utilize this compound as a key starting material for the synthesis of organic semiconductors. The design of organic semiconductors often involves the strategic placement of electron-donating and electron-withdrawing groups to tune the material's electronic properties, such as the HOMO/LUMO energy levels and the bandgap. While the nitro group (-NO2) is a strong electron-withdrawing group and the aldehyde (-CHO) can participate in various condensation reactions to extend π-conjugation, the specific substitution pattern of this compound has not been explored in the context of creating organic semiconducting materials according to the available literature.
Monomers for Conducting Polymers
Similarly, the use of this compound as a monomer for the synthesis of conducting polymers is not documented. The polymerization of thiophene derivatives typically proceeds via coupling reactions at the 2- and 5-positions of the thiophene ring. The presence of a substituent at the 3- and 4-positions can sterically hinder this polymerization process. While methods exist to polymerize 3,4-substituted thiophenes, there are no specific reports of the homopolymerization of this compound or its incorporation into copolymers to form conducting materials.
Applications in Organic Electronic Materials
Given the lack of evidence for its use as a precursor for either organic semiconductors or conducting polymers, there are consequently no documented applications of this compound in the broader field of organic electronic materials. The potential of this molecule in such applications remains theoretical and underexplored in the current body of scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
